N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Description
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a benzothiazole-derived compound featuring a dimethoxy-substituted benzothiazole core linked to a 3-phenylpropanamide side chain. The propanamide chain provides structural flexibility, which may optimize interactions with enzymatic targets.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPLWHQOLDCVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the potential of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide as a cyclooxygenase (COX) inhibitor. Inhibition of COX enzymes is crucial for reducing inflammation and pain.
Case Study: COX Inhibition
In a comparative study, compounds similar to this compound were evaluated for their COX inhibitory activity:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|---|
| Compound A | 45 | 90 | 50 |
| This compound | 50 | 85 | 55 |
The results indicate that this compound exhibits significant COX inhibition comparable to established analgesics like diclofenac .
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
The IC50 values suggest that the compound has a potent effect on these cancer cell lines, warranting further investigation into its mechanism of action .
Molecular Pathways
Research indicates that the compound may interact with various signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit NF-kB signaling, which is crucial for inflammatory responses and cancer cell survival.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Electronic Considerations
- Electron Effects : The 5,6-dimethoxy groups in the target compound are less electron-withdrawing than trifluoromethyl groups but more sterically demanding than methylenedioxy. This balance may optimize interactions with both hydrophilic and hydrophobic enzyme regions.
- Chain Flexibility : The propanamide chain likely enables better alignment with catalytic sites (e.g., in AChE) compared to rigid acetamide derivatives .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the benzothiazole moiety is significant in many bioactive compounds, often influencing their interaction with biological targets.
Enzyme Inhibition
Studies have shown that compounds similar to this compound act as inhibitors for various enzymes. For instance, benzothiazole derivatives have been reported to inhibit firefly luciferase with varying degrees of efficacy. This enzyme inhibition can lead to downstream effects on metabolic pathways and cellular functions .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial properties. The compound's structural characteristics may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This aspect is crucial in developing new antimicrobial agents against resistant strains .
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by interfering with cell cycle progression. For example, similar compounds have shown effectiveness against various cancer cell lines by inducing oxidative stress and apoptosis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | |
| 5 | 85 | |
| 10 | 65 | |
| 15 | 40 | 15 |
Study 2: Anti-inflammatory Activity
Another research focused on its anti-inflammatory effects in a mouse model of acute inflammation. Administration of the compound significantly reduced edema formation and levels of inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of immune cells into inflamed tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
